molecular formula C15H19Cl3N4 B3563762 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile

2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile

Cat. No.: B3563762
M. Wt: 361.7 g/mol
InChI Key: LWOIFAFGUUEECI-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the trichloro and piperidinyl groups. Common synthetic routes include:

    Nitration and Halogenation: The pyridine ring is first nitrated and then halogenated to introduce the chlorine atoms.

    Amination: The piperidine ring is introduced through an amination reaction, where the amine group of the piperidine reacts with the halogenated pyridine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the nitrile group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2,4,5-Trichlorophenol: A related compound with similar chlorine substitution but lacking the piperidine ring.

    2,4,6-Trichloroaniline: Another chlorinated aromatic compound with different functional groups.

    2,4,5-Trichloroaniline: Similar in structure but with an aniline group instead of a piperidine ring.

Uniqueness

2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is unique due to its combination of a trichlorinated pyridine ring and a tetramethylpiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4,5-trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3N4/c1-14(2)5-8(6-15(3,4)22-14)20-13-11(17)10(16)9(7-19)12(18)21-13/h8,22H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOIFAFGUUEECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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